![molecular formula C8H7NO B069677 3-Methylfuro[3,2-c]pyridine CAS No. 167420-52-2](/img/structure/B69677.png)
3-Methylfuro[3,2-c]pyridine
Overview
Description
“3-Methylfuro[3,2-c]pyridine” is a heterocyclic organic compound . It is structurally related to pyridine, with one methine group replaced by a nitrogen atom . The molecular weight of this compound is approximately 133.15 .
Molecular Structure Analysis
The molecular structure of “3-Methylfuro[3,2-c]pyridine” involves a furo[3,2-c]pyridine ring, which is a heterocyclic ring containing both carbon and nitrogen atoms . In some complexes, this compound has been found to coordinate to Ni(II) through the nitrogen atom of the heterocyclic ring .
Scientific Research Applications
Synthesis Techniques and Chemical Reactions :
- Synthesis methods for similar compounds like 4-methylfuro[3′,2′:5,6]benzofuro[3,2-c]pyridine, involving rearrangement-cyclization of azides and introduction of aminoalkyl chains (Morón & Bisagni, 1986).
- Lithiation reactions of 2-methylfuro[3,2-c]pyridine and other derivatives, focusing on the formation of monodeuteriomethyl compounds and alcohol derivatives (Shiotani, 1993).
- Catalytic methods for C-3/5 methylation of pyridines, using feedstock chemicals like methanol and formaldehyde (Grozavu et al., 2020).
Chemical Properties and Interactions :
- Structural characterization of compounds such as bis(chloroacetato)-κ2 O,O′;κO-methanol-κO-bis(2-methylfuro[3,2-c]pyridine-κN)copper(II), highlighting the coordination environment and intramolecular interactions (Mikloš et al., 2008).
- Exploration of potent and selective metabotropic glutamate subtype 5 receptor antagonists derived from compounds like 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine (Cosford et al., 2003).
Potential Applications in Drug Discovery and Coordination Chemistry :
- Investigation into the thermal decomposition of furopyridine-Ni(II) complexes for potential applications in material science and coordination chemistry (Mojumdar et al., 2005).
- Synthesis of new derivatives like thieno[3,2-b]pyridines via palladium-catalyzed couplings and intramolecular cyclizations, which could be significant in developing new pharmaceuticals or chemical compounds (Calhelha & Queiroz, 2010).
Safety and Hazards
The safety data sheet for a related compound, pyridine, suggests that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes skin and eye irritation . While these hazards may not directly apply to “3-Methylfuro[3,2-c]pyridine”, they provide a general idea of the potential hazards associated with similar compounds.
Future Directions
While specific future directions for “3-Methylfuro[3,2-c]pyridine” are not mentioned in the retrieved sources, there is a general interest in the synthesis and biological activities of pyridine derivatives . This suggests that future research could focus on exploring the synthesis methods, biological activities, and potential applications of “3-Methylfuro[3,2-c]pyridine”.
properties
IUPAC Name |
3-methylfuro[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-5-10-8-2-3-9-4-7(6)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXGXFDUPPTOJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30434036 | |
Record name | 3-Methylfuro[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylfuro[3,2-c]pyridine | |
CAS RN |
167420-52-2 | |
Record name | 3-Methylfuro[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30434036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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